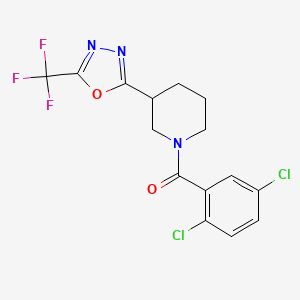

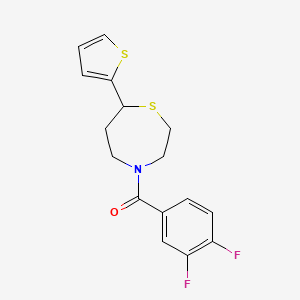

![molecular formula C19H20ClN5OS2 B2768539 N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189440-07-0](/img/structure/B2768539.png)

N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a chlorobenzyl group, a piperidinyl group, a thiazolopyrimidinyl group, and a thioacetamide group. These groups are common in medicinal chemistry and could imply potential biological activity .

Molecular Structure Analysis

The compound’s structure suggests it might have interesting chemical properties. For example, the pyrimidine core is a π-deficient six-membered heterocycle with two nitrogen atoms, which can act as relatively strong electron-withdrawing groups .Scientific Research Applications

Discovery and Clinical Applications

N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is at the forefront of scientific exploration for its potential in clinical applications. For instance, related compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with significant selectivity over ACAT-2. This specificity offers promising therapeutic implications for diseases involving ACAT-1 overexpression, highlighting the compound's potential in treating intractable conditions through improved aqueous solubility and oral absorption rates (K. Shibuya et al., 2018).

Antimicrobial and Antifungal Properties

Research into derivatives of this compound reveals significant antimicrobial activities. A study on the synthesis and evaluation of certain N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives demonstrated notable efficacy against pathogenic bacteria and Candida species. These compounds displayed enhanced effectiveness against fungi, with specific derivatives showing high susceptibility in Candida utilis, thereby opening avenues for developing novel antifungal agents (B. Mokhtari & K. Pourabdollah, 2013).

Synthesis of Novel Heterocycles

The versatility of this compound is also evident in its use as a precursor for synthesizing novel heterocyclic compounds. Investigations into chloroacetonitrile reactions with piperidine have led to the creation of innovative arylidene derivatives and hitherto unknown pyrano[2,3-d]thiazole derivatives. This research not only expands the chemical repertoire of thiazolo[4,5-d]pyrimidin derivatives but also explores their potential applications in various fields, including pharmaceuticals and materials science (Ali Khalil et al., 2017).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS2/c20-14-7-3-2-6-13(14)10-21-15(26)11-27-18-16-17(22-12-23-18)24-19(28-16)25-8-4-1-5-9-25/h2-3,6-7,12H,1,4-5,8-11H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDMXOUFKOBVJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

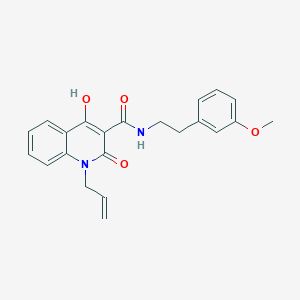

![(4-Methyl-1,3-thiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2768458.png)

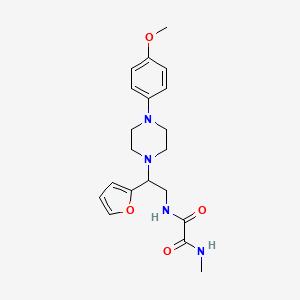

![2-[3-amino-5-(2-anilino-2-oxoethyl)sulfanyl-1,2,4-triazol-4-yl]-N-phenylacetamide](/img/structure/B2768466.png)

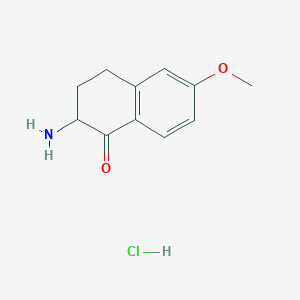

![N-(3-chloro-2-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2768470.png)

![2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2768473.png)

![6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2768478.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2-sulfonyl fluoride](/img/structure/B2768479.png)